Chlormadinone Acetate vs. Drospirenone: Superior Efficacy in Reducing Acne Lesions and Dysmenorrhea in Randomized Controlled Trial
In a randomized, investigator-blinded study directly comparing oral contraceptives containing ethinyl estradiol (EE) with either chlormadinone acetate (CMA) or drospirenone (DRSP), the EE/CMA formulation demonstrated significantly superior efficacy for the treatment of acne and dysmenorrhea. After 6 months, the reduction in total acne lesions was greater in the EE/CMA group compared to the EE/DRSP group [1]. Furthermore, a higher proportion of subjects reported significant relief from dysmenorrhea with EE/CMA, as early as the first month of treatment .
| Evidence Dimension | Reduction in total acne lesion count |
|---|---|
| Target Compound Data | 72.2% reduction |
| Comparator Or Baseline | EE/DRSP: 64.5% reduction |
| Quantified Difference | 7.7% greater reduction (p = 0.009) |
| Conditions | Randomized, investigator-blinded trial in 180 women (n=90 per group) aged 18-45 with mild to moderate acne vulgaris and dysmenorrhea, treated for 6 months with EE 30 mcg/CMA 2 mg or EE 30 mcg/DRSP 3 mg once daily. |
Why This Matters
This superior efficacy for acne and dysmenorrhea provides a clear clinical differentiator, making CMA the preferred progestin component in oral contraceptives for patients where these non-contraceptive benefits are a priority for treatment selection.
- [1] Jaisamrarn U, Chaovisitsaree S, Angsuwathana S, et al. A comparison of combined oral contraceptives containing chlormadinone acetate versus drospirenone for the treatment of acne and dysmenorrhea: a randomized trial. Contracept Reprod Med. 2018;3:5. View Source
